N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

amyloid imaging PET probe development scaffold hopping

N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021218-75-6) is a synthetic small molecule with molecular formula C16H16FN3O2S and molecular weight 333.38 g/mol. It belongs to the aminothiazole-fluorobenzamide class, a scaffold associated with kinase inhibition and antiproliferative activity.

Molecular Formula C16H16FN3O2S
Molecular Weight 333.38
CAS No. 1021218-75-6
Cat. No. B2844105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
CAS1021218-75-6
Molecular FormulaC16H16FN3O2S
Molecular Weight333.38
Structural Identifiers
SMILESC1CC1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O2S/c17-11-3-1-10(2-4-11)15(22)20-16-19-13(9-23-16)7-8-14(21)18-12-5-6-12/h1-4,9,12H,5-8H2,(H,18,21)(H,19,20,22)
InChIKeyNONXOGCFUJSNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021218-75-6) – Chemical Identity and Core Structural Features for Research Sourcing


N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021218-75-6) is a synthetic small molecule with molecular formula C16H16FN3O2S and molecular weight 333.38 g/mol [1]. It belongs to the aminothiazole-fluorobenzamide class, a scaffold associated with kinase inhibition and antiproliferative activity [2]. The compound is also a structural isomer of BF-227 (CAS 845647-80-5), a known amyloid PET imaging probe, sharing an identical molecular formula but differing in core scaffold architecture .

Why Aminothiazole-Fluorobenzamide Analogs Cannot Be Interchanged with N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide in Research Protocols


Within the aminothiazole-fluorobenzamide series, minor structural changes lead to pronounced differences in molecular recognition and biological readout. Replacing the cyclopropylamino moiety with a phenethylamino group (as in analog 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide) increases molecular weight from 333.38 to 397.47 g/mol and alters both hydrogen-bonding capacity and lipophilicity, potentially affecting target binding kinetics . Substituting the 4-fluorobenzamide with a 4-chlorobenzamide (as in 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide) shifts the halogen electronic profile from fluoro to chloro, which impacts metabolic stability and CYP450 interactions [1]. These structural variations preclude generic substitution without revalidation of assay conditions.

Quantitative Differentiation Evidence for N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Against Closest Analogs


Molecular Formula Identity with BF-227: Scaffold-Level Differentiation for Target Engagement Specificity

N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide shares the identical molecular formula C16H16FN3O2S (MW 333.38) with BF-227, a benzoxazole-based amyloid PET probe . However, the target compound features a thiazole-fluorobenzamide scaffold versus the benzoxazole-thiazole scaffold of BF-227. Despite formula identity, this scaffold difference is expected to produce distinct binding profiles: BF-227 binds Aβ1-42 fibrils with a Ki of 4.3 nM, while the target compound's thiazole-fluorobenzamide core is structurally aligned with kinase inhibitor pharmacophores [1].

amyloid imaging PET probe development scaffold hopping

Cyclopropylamino Substituent: Conformational Restriction vs. Phenethylamino Flexibility

The cyclopropylamino group in the target compound introduces conformational rigidity compared to the phenethylamino analog 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide (MW 397.47) [1]. Cyclopropyl rings constrain the accessible dihedral angles of the amide side chain, reducing entropic penalty upon target binding—a strategy validated in approved kinase inhibitors [2]. The phenethylamino analog carries additional phenyl-derived lipophilicity (clogP increase estimated at +1.4 units) and larger molecular volume, which may affect solubility and off-target binding profiles.

medicinal chemistry structure-activity relationship conformational analysis

4-Fluoro vs. 4-Chloro Benzamide Substitution: Electronic and Metabolic Stability Implications

The 4-fluorobenzamide moiety in the target compound differs electronically from the 4-chloro analog (4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide) [1]. Fluorine's strong electron-withdrawing effect (Hammett σp = 0.06) versus chlorine (σp = 0.23) produces different aromatic ring electronics, influencing both target binding (via halogen bonding or π-stacking) and oxidative metabolism. In the broader 4-fluorobenzamide derivative class, fluorine at the 4-position enhances antimicrobial activity compared to other halogen substitutions [2].

halogen bonding metabolic stability CYP450 interaction

Benzamide vs. Thiophene Carboxamide: Heterocycle Exchange and Hydrogen-Bonding Capacity

The target compound contains a 4-fluorobenzamide terminus, while a closely related analog N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 1021058-99-0) replaces the phenyl ring with a thiophene [1]. This benzene-to-thiophene exchange reduces hydrogen-bond acceptor capacity (thiophene sulfur is a weaker H-bond acceptor than fluorobenzene) and alters the spatial orientation of the terminal ring, which may impact binding to kinase hinge regions or other flat hydrophobic pockets.

bioisostere hydrogen bonding kinase hinge binding

Aminothiazole Kinase Inhibitor Class Membership: Predicted Kinase Profiling vs. Unrelated Chemotypes

The target compound falls within the claimed scope of US Patent US20050101595A1, which describes aminothiazole compounds with N-containing cycloalkyl at the 2-amino position as inhibitors of cell proliferation and protein kinases [1]. Representative compounds in this patent class demonstrate IC50 values in the low micromolar to sub-micromolar range against kinase targets including GSK-3, Aurora-2, and Syk. While compound-specific kinase profiling data for CAS 1021218-75-6 is not publicly disclosed, its structural alignment with the patent pharmacophore—specifically the cyclopropylamino-thiazole core—places it within a validated kinase inhibitor chemical space distinct from the amyloid-targeting isomer BF-227 .

kinase inhibition cell proliferation cancer research

Recommended Application Scenarios for N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Libraries: Prioritizing Aminothiazole-Fluorobenzamide Scaffolds

This compound is best deployed as a screening candidate in kinase inhibitor discovery programs, where its aminothiazole-fluorobenzamide scaffold aligns with the pharmacophore described in US Patent US20050101595A1 for inhibiting GSK-3, Aurora-2, and Syk kinases [1]. The cyclopropylamino group provides conformational restriction that may enhance selectivity compared to more flexible N-substituted analogs. Researchers should use the 4-chloro analog and the thiophene-2-carboxamide analog as matched controls to deconvolute the contributions of the halogen and terminal ring to kinase selectivity profiles.

Isomer-Specific Probe Development: Distinguishing Amyloid vs. Kinase Targeting

Given that BF-227 (CAS 845647-80-5) shares the identical molecular formula C16H16FN3O2S and is a validated amyloid PET probe with Ki = 4.3 nM for Aβ1-42 fibrils [1], this target compound serves as a critical structural isomer control. Researchers developing PET tracers or fluorescence probes for neurodegenerative diseases must include this compound to rule out scaffold-dependent artifacts in target engagement assays.

Halogen Bonding Studies: Fluoro vs. Chloro Substitution Effects

The 4-fluorobenzamide moiety offers a distinct electronic profile (Hammett σp = 0.06) versus the 4-chloro analog (σp = 0.23) [1]. This compound is suitable for systematic halogen-bonding studies in protein-ligand co-crystallography, where fluorine's weak H-bond acceptor capacity may reveal unique binding poses not accessible to chloro-substituted analogs.

Matched Molecular Pair Analysis for Amide Side-Chain Optimization

The cyclopropylamino-propanamide side chain can be systematically compared with the phenethylamino analog (MW 397.47) and the cyclohexenylethyl analog (MW 401.5) to quantify the impact of N-substituent bulk and flexibility on target potency, solubility, and metabolic stability [1]. This compound serves as the low-MW, low-lipophilicity reference point in such matched-pair studies.

Quote Request

Request a Quote for N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.